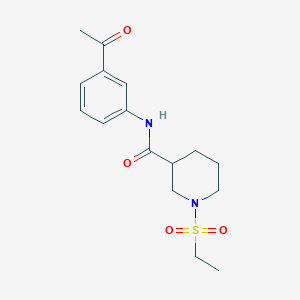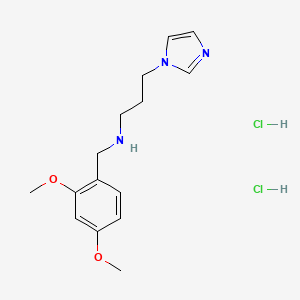
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. AEBSF is a synthetic compound that is commonly used to inhibit serine proteases, which are enzymes that play a crucial role in a variety of physiological processes.
Mécanisme D'action
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal functions. This inhibition is achieved through the formation of a covalent bond between the inhibitor and the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, this compound has been shown to inhibit the activity of thrombin, a serine protease involved in blood coagulation. In addition, this compound has been shown to inhibit the activity of plasmin, a serine protease involved in fibrinolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of serine proteases. This specificity allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using this compound is that it is an irreversible inhibitor, meaning that once it binds to the enzyme, it cannot be removed. This can make it difficult to study the effects of transient inhibition of serine proteases.
Orientations Futures
There are many possible future directions for research involving N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of serine proteases in cancer progression, as these enzymes have been shown to play a role in tumor growth and metastasis. Another area of interest is the development of new serine protease inhibitors with improved specificity and potency. Finally, there is potential for the use of this compound in the development of new therapies for diseases such as thrombosis and inflammatory disorders.
Méthodes De Synthèse
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is synthesized by reacting 3-acetylphenyl isocyanate with 1-(ethylsulfonyl)-3-piperidone in the presence of a base. The resulting product is then purified by recrystallization, yielding a white crystalline powder.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is commonly used in scientific research as a serine protease inhibitor. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and cell signaling. This compound is used to inhibit these enzymes in order to study their role in these processes.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-23(21,22)18-9-5-7-14(11-18)16(20)17-15-8-4-6-13(10-15)12(2)19/h4,6,8,10,14H,3,5,7,9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYFPEFHJIOSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)

![4-{[4-(1H-indol-3-ylacetyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B6004274.png)
![ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6004277.png)
![3-({[4-(3-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6004280.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6004281.png)
![2-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6004286.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6004288.png)
![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)
